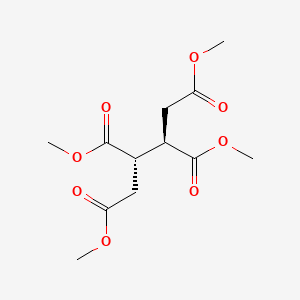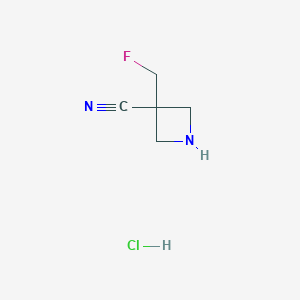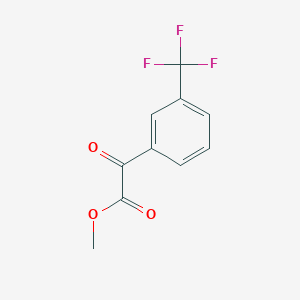
meso Butane-1,2,3,4-tetracarboxylic acid tetramethylester; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Meso Butane-1,2,3,4-tetracarboxylic acid tetramethylester is a chemical compound with the molecular formula C__8H__1__0O__8 . It is used as a cross-linking agent and as a building block for the synthesis of specialized polymers for the formulation of resins, polymers, coatings, and adhesives .
Molecular Structure Analysis
The molecular structure of meso Butane-1,2,3,4-tetracarboxylic acid tetramethylester is represented by the formula C__8H__1__0O__8, and it has a molecular weight of 234.16 .Wissenschaftliche Forschungsanwendungen
Meso-BTATM has been widely used in scientific research due to its unique properties. It has been used in a variety of fields, including organic chemistry, biochemistry, and pharmacology. It has been used to synthesize various compounds, including peptides, carbohydrates, and nucleotides. It has also been used to study the structure and function of proteins, and to study the mechanism of action of drugs.
Wirkmechanismus
Meso-BTATM has been shown to act as an enzyme inhibitor, and to bind to proteins and other molecules. It has also been shown to act as a chelating agent, and to bind to metals such as iron, zinc, and magnesium. The binding of meso-BTATM to proteins and other molecules can affect the structure and function of these molecules, and can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
Meso-BTATM has been shown to affect a variety of biochemical and physiological processes. It has been shown to inhibit the activity of enzymes, and to affect the expression of genes. It has also been shown to affect the transport of ions across cell membranes, and to modulate the activity of receptors.
Vorteile Und Einschränkungen Für Laborexperimente
Meso-BTATM has several advantages for laboratory experiments. It is relatively inexpensive, and can be easily synthesized from readily available materials. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, meso-BTATM can be toxic if ingested or inhaled, and should be handled with care.
Zukünftige Richtungen
Meso-BTATM has potential applications in a variety of fields, including drug development, biotechnology, and materials science. It could be used to develop new drugs that target specific proteins or enzymes, or to develop new materials with unique properties. It could also be used to study the structure and function of proteins, and to develop new techniques for manipulating proteins. Additionally, meso-BTATM could be used to study the effects of environmental toxins on biochemical and physiological processes.
Synthesemethoden
Meso-BTATM can be synthesized from the reaction of meso-butane-1,2,3,4-tetracarboxylic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out at room temperature. The reaction produces a product that is 98% pure, and can be further purified by column chromatography or recrystallization.
Safety and Hazards
Meso Butane-1,2,3,4-tetracarboxylic acid tetramethylester is harmful if swallowed and causes serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of eye irritation, it is advised to rinse cautiously with water for several minutes and seek medical attention if irritation persists .
Eigenschaften
IUPAC Name |
tetramethyl (2R,3S)-butane-1,2,3,4-tetracarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O8/c1-17-9(13)5-7(11(15)19-3)8(12(16)20-4)6-10(14)18-2/h7-8H,5-6H2,1-4H3/t7-,8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVASUALUCOYWST-OCAPTIKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(CC(=O)OC)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]([C@H](CC(=O)OC)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(11bR)-N,N-bis[(1R)-1-(4-Methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6291243.png)
![8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B6291248.png)

![(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B6291279.png)
![Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(phenylsulfonyl)amino]-propanoate, 97%](/img/structure/B6291283.png)
![2,4-Difluoro-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-1,3,5-triazine, 97%](/img/structure/B6291295.png)





![tert-Butyl (7S)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B6291341.png)
![endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B6291342.png)